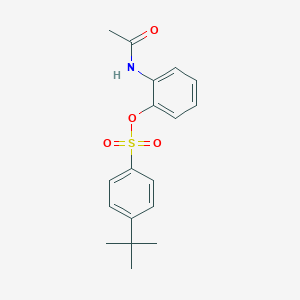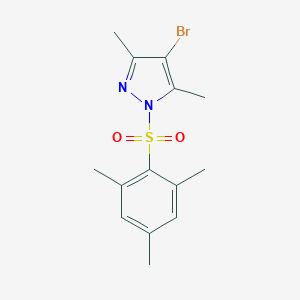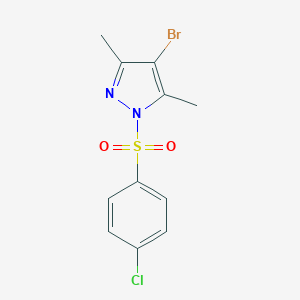
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, also known as TMB-4, is a synthetic compound that has been widely studied for its potential therapeutic applications. TMB-4 belongs to a class of compounds known as phenethylamines, which are known to have a variety of biological effects.
Wirkmechanismus
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate acts as a partial agonist of the serotonin receptor 5-HT2A, which is involved in the regulation of mood and cognition. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate also has a high affinity for the 5-HT2B receptor, which is involved in the regulation of cardiovascular function. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to increase the release of serotonin in the brain, which could explain its potential therapeutic effects in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been shown to have a variety of biochemical and physiological effects. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to increase the release of dopamine and norepinephrine in the brain, which could explain its potential therapeutic effects in the treatment of attention deficit hyperactivity disorder (ADHD). 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its high affinity for serotonin receptors, its ability to increase the release of serotonin, and its anti-inflammatory and antioxidant properties. The limitations of using 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are many potential future directions for the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate. One potential direction is the development of new synthetic methods for the production of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate, which could make it more widely available for research purposes. Another potential direction is the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in animal models of various diseases such as Alzheimer's and Parkinson's, to determine its potential therapeutic effects. Additionally, the study of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate in combination with other compounds could lead to the development of new treatments for various diseases.
Synthesemethoden
The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate involves the reaction of 4-(benzyloxy)phenol with 3,4,5-trimethoxybenzoyl chloride in the presence of a base catalyst. The resulting product is then purified through various techniques such as recrystallization and column chromatography. The synthesis of 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has been found to have a high affinity for serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. 4-(Benzyloxy)phenyl 3,4,5-trimethoxybenzoate has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C23H22O6 |
|---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(4-phenylmethoxyphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C23H22O6/c1-25-20-13-17(14-21(26-2)22(20)27-3)23(24)29-19-11-9-18(10-12-19)28-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3 |
InChI-Schlüssel |
VIPIZVRALRUFEX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
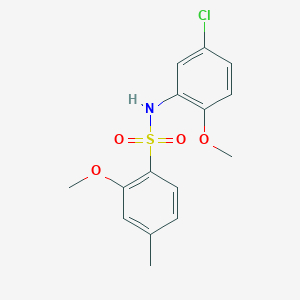
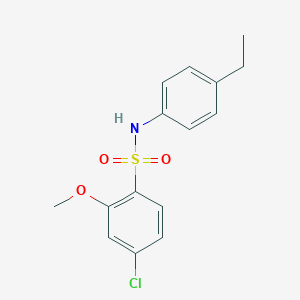


![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
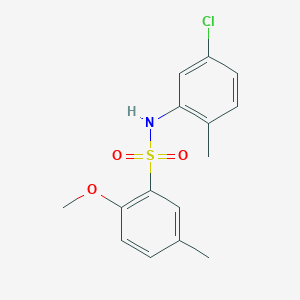
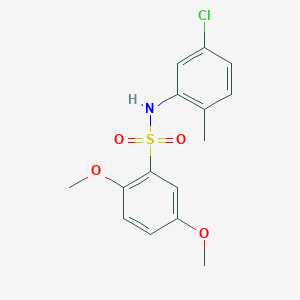
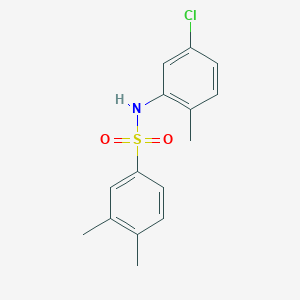
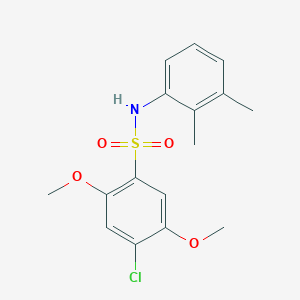
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
